molecular formula C5H7F3O B2958793 3-(Trifluoromethyl)cyclobutan-1-ol CAS No. 2091782-60-2

3-(Trifluoromethyl)cyclobutan-1-ol

Cat. No.: B2958793
CAS No.: 2091782-60-2
M. Wt: 140.105
InChI Key: XGAGIAQWWXHRJN-JPYJGEKTSA-N
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Description

“3-(Trifluoromethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C5H7F3O . It has a molecular weight of 140.11 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring with a trifluoromethyl group and a hydroxyl group attached .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 140.11 .

Scientific Research Applications

Chemistry and Synthesis

3-(Trifluoromethyl)cyclobutan-1-ol is a compound that, while not directly mentioned, relates closely to the study and application of cyclobutane derivatives in chemical synthesis. For instance, the synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene through cobalt-catalyzed synthesis reveals the potential of cyclobutane structures in creating complex organic frameworks (R. Diercks & K. Vollhardt, 1986). Similarly, the formation of cyclobutane rings via triflic imide catalyzed [2+2]-cycloaddition of allylsilanes emphasizes the versatility of cyclobutane derivatives in synthesizing structurally diverse compounds (K. Takasu et al., 2006).

Photophysics and Materials Science

The study of photoactive chromophore 2-naphthyl-labeled [n]-ladderanes, which are oligomers of 1,3-cyclobutadiene-1,2-dicarboxylate diesters, illustrates the photophysical properties of cyclobutane-based materials. These studies provide insight into ground-state interchromophore interactions and fluorescence phenomena, highlighting the potential of cyclobutane derivatives in materials science and optical applications (Weijin Li and M. Fox, 1996).

Medicinal Chemistry

In medicinal chemistry, the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, demonstrates the utility of cyclobutane derivatives in developing diagnostic tools for cancer detection (T. Shoup & M. Goodman, 1999). This application is critical for advancing non-invasive imaging techniques that improve cancer diagnosis and treatment planning.

Organic Synthesis and Catalysis

Research on Lewis acid-catalyzed intermolecular [4+2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones showcases the role of cyclobutane derivatives in facilitating regio- and diastereoselective synthesis of complex organic molecules (J. Matsuo et al., 2008). These reactions expand the toolkit for constructing cyclic and acyclic structures crucial for pharmaceutical development and other areas of organic chemistry.

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAGIAQWWXHRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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